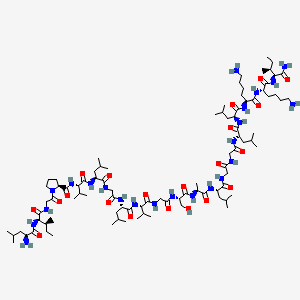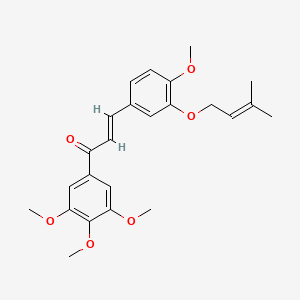![molecular formula C16H13FN6 B12372023 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine is a compound with significant biological activities. It is a privileged chemical scaffold used in various scientific research applications, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-fluoropyridine, involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C . The preparation of pyrroloquinazoline derivatives typically involves regioselective monoacylation at specific nitrogen positions .
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis processes. For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process with an overall yield of 31% .
Analyse Chemischer Reaktionen
Types of Reactions: 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include sodium tert-butoxide and tetrahydrofuran (THF). Reaction conditions often involve temperatures ranging from -10°C to room temperature .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl chloroformate yields (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate .
Wissenschaftliche Forschungsanwendungen
7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine has been extensively studied for its potential as an anti-tumor agent. It has shown significant activity against breast cancer cells without harming normal human cells . This compound is also used in the development of kinase inhibitors, which are crucial in cancer treatment .
Wirkmechanismus
The mechanism of action of 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various human malignancies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness: What sets 7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine apart is its potent anti-tumor activity and its ability to selectively target cancer cells without affecting normal cells . This makes it a promising candidate for further development in cancer therapy.
Eigenschaften
Molekularformel |
C16H13FN6 |
|---|---|
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
7-[(2-fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |
InChI-Schlüssel |
YWFNHUMPQSBHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2CC3=CC(=NC=C3)F)C4=C1N=C(N=C4N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


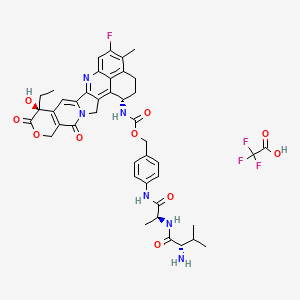
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
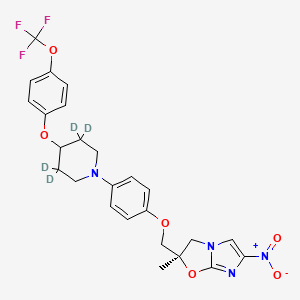
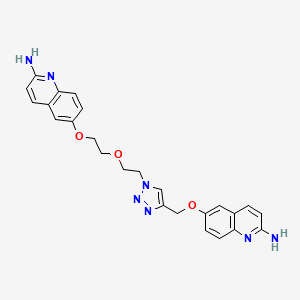
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
